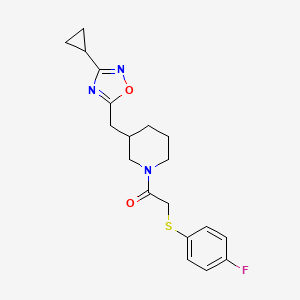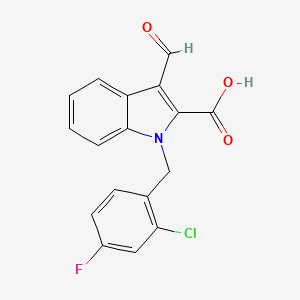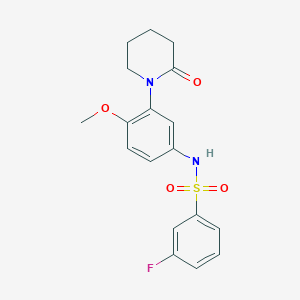![molecular formula C22H21N5O4 B2438752 N-(2-((3-(3,4-diméthoxyphényl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)benzamide CAS No. 1021066-62-5](/img/structure/B2438752.png)
N-(2-((3-(3,4-diméthoxyphényl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has a molecular formula of C21H21N7O5 and an average mass of 451.435 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazin-6-yl group attached to a 3,4-dimethoxyphenyl group via an ether linkage . Further structural analysis would require more specific data or computational modeling.Applications De Recherche Scientifique
- Les dérivés de triazole ont été étudiés pour leurs propriétés anticancéreuses potentielles. Les caractéristiques structurelles de ce composé facilitent la liaison avec les molécules cibles, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
- Les chercheurs ont exploré la synthèse de composés carbonylés β-hétéroarylés, y compris des dérivés contenant du triazole. Ces composés servent de précurseurs précieux pour les molécules bioactives .
- Le composé a été synthétisé en utilisant des solides organiques ioniques comme catalyseurs. Par exemple, le chlorure de 1,3-bis(carboxyméthyl)imidazolium a permis l'addition de Michael de N-hétérocycles aux chalcones, conduisant à la préparation de ce composé bioactif .
- La préparation de la chalcone et les réactions d'addition de Michael du triazole présentent toutes deux de bonnes mesures vertes, soulignant leur durabilité .
- Les 3-aryl-3-triazolylpropiophénones, une famille de composés contenant des motifs triazole, ont été des composants efficaces dans les formulations pour contrôler les champignons, les bactéries et les mauvaises herbes .
- Les dérivés de triazole, en raison de leur stabilité et de leur capacité à se lier par liaison hydrogène, offrent des effets biologiques divers .
- Bien que ce composé n'ait pas été étudié explicitement pour cela, les triazoles en général ont été étudiés comme antioxydants. Ils aident à réduire le stress oxydatif en neutralisant les radicaux libres .
Recherche anticancéreuse
Catalyse et synthèse organique
Fongicides, bactéricides et herbicides
Effets biologiques et propriétés de liaison
Épuration des radicaux libres et propriétés antioxydantes
Activité sélective contre les lignées cellulaires cancéreuses
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been associated with a wide range of targets, including various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors . This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, including those involved in cancer, microbial infections, and inflammation . The compound’s effects on these pathways could lead to downstream effects such as the regulation of cell growth, immune response, and inflammation.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, and potential interactions with other drugs.
Result of Action
Similar compounds have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its target and its impact on biochemical pathways.
Propriétés
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-17-9-8-16(14-18(17)30-2)21-25-24-19-10-11-20(26-27(19)21)31-13-12-23-22(28)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHOIOTGTZTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2438671.png)



![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B2438677.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2438682.png)
![3-(4-Methoxyphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2438683.png)

![2-{2-[2-(4-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2438685.png)
![N-(4-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2438686.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate](/img/structure/B2438688.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2438690.png)
